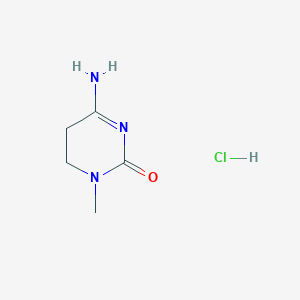![molecular formula C12H15NO2 B1288636 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid CAS No. 1157641-86-5](/img/structure/B1288636.png)
2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound . It has a molecular weight of 205.26 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid” is1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid” is a white to yellow solid . It has a molecular weight of 205.26 . The InChI code is1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) .
Aplicaciones Científicas De Investigación
Palladium-Catalyzed C–H Functionalization
In the realm of organic synthesis, the compound serves as a pivotal substrate in Pd-catalyzed C–H functionalization . This process is crucial for constructing complex molecules, as it allows for the direct modification of carbon-hydrogen bonds, which are abundant in organic compounds. The presence of the carboxylic acid moiety in this compound can act as an internal directing group, facilitating the functionalization at specific positions on the aromatic ring .
Synthesis of Pyrano[4,3-b]indole-1[5H]-one Motifs
The compound’s structure is amenable to carboxylate-directed domino C(sp2)–H activation strategies. This is particularly useful in synthesizing pyrano[4,3-b]indole-1[5H]-one motifs, which are prevalent in various natural products and pharmaceuticals. The carboxylic acid group plays a significant role in the ortho-C(sp2)–H alkenylation and remote olefinic C(sp2)–H activation or lactonization .
Enzymatic Cyclopropanation Studies
The cyclopropane ring in the compound is of interest in enzymatic cyclopropanation studies. Understanding the biosynthesis of cyclopropane-containing compounds can lead to insights into enzyme mechanisms and the development of biocatalytic processes for synthesizing cyclopropane derivatives .
Propiedades
IUPAC Name |
2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUZAKABMZMHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)











